molecular formula C21H20N4O4 B11015722 7-(4-Methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine

7-(4-Methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11015722
M. Wt: 392.4 g/mol
InChI Key: DZDYLCHOKVYKRK-UHFFFAOYSA-N
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Description

2,3-DIMETHOXY-5-[7-(4-METHOXYPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]PHENYL METHYL ETHER is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazolopyrimidine core substituted with methoxyphenyl and dimethoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-DIMETHOXY-5-[7-(4-METHOXYPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]PHENYL METHYL ETHER typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Methods such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2,3-DIMETHOXY-5-[7-(4-METHOXYPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]PHENYL METHYL ETHER undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Common substitution reactions include nucleophilic aromatic substitution using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

2,3-DIMETHOXY-5-[7-(4-METHOXYPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]PHENYL METHYL ETHER has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-DIMETHOXY-5-[7-(4-METHOXYPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]PHENYL METHYL ETHER involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it may interact with cellular receptors to modulate signaling pathways involved in cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-DIMETHOXY-5-[7-(4-METHOXYPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]PHENYL METHYL ETHER is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

Molecular Formula

C21H20N4O4

Molecular Weight

392.4 g/mol

IUPAC Name

7-(4-methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C21H20N4O4/c1-26-15-7-5-13(6-8-15)16-9-10-22-21-23-20(24-25(16)21)14-11-17(27-2)19(29-4)18(12-14)28-3/h5-12H,1-4H3

InChI Key

DZDYLCHOKVYKRK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=NC3=NC(=NN23)C4=CC(=C(C(=C4)OC)OC)OC

Origin of Product

United States

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